molecular formula C20H18N4O2S B13940157 Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)- CAS No. 61417-07-0

Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)-

Cat. No.: B13940157
CAS No.: 61417-07-0
M. Wt: 378.4 g/mol
InChI Key: MMXWNPLJMLKJJI-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)- (CAS: 53478-38-9) is a synthetic acridine derivative with the molecular formula C20H17N3O2S and a molecular weight of 363.43 g/mol . Its structure comprises a methanesulfonanilide backbone linked to a 9-acridinylamino group substituted with an amino moiety at the 4-position. Key physicochemical properties include a density of 1.411 g/cm³, a boiling point of 555.2°C, and a calculated LogP of 5.08, indicating moderate lipophilicity . This compound has been studied extensively for its antitumor activity, particularly against leukemia L1210 models, where its acridine moiety is hypothesized to intercalate DNA and disrupt replication .

Properties

CAS No.

61417-07-0

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-[(4-aminoacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C20H18N4O2S/c1-27(25,26)24-14-11-9-13(10-12-14)22-19-15-5-2-3-8-18(15)23-20-16(19)6-4-7-17(20)21/h2-12,24H,21H2,1H3,(H,22,23)

InChI Key

MMXWNPLJMLKJJI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4'-((4-amino-9-acridinyl)amino)-methanesulfonanilide typically follows a multi-step approach involving:

  • Functionalization of the acridine nucleus, especially at the 9-position.
  • Introduction of the amino substituent at the 4-position of the acridine ring.
  • Coupling of the acridinylamino intermediate with methanesulfonanilide derivatives.

The key synthetic challenge lies in achieving selective substitution on the acridine ring and efficient coupling with the sulfonamide moiety without compromising yield or purity.

Preparation of the 9-Aminoacridine Intermediate

The acridine nucleus is commonly functionalized at the 9-position through nucleophilic aromatic substitution of 9-chloroacridine with amino-containing nucleophiles.

Method: Two-Step One-Pot Synthesis

  • Step 1: React 9-chloroacridine with an alkoxide solution (e.g., sodium methoxide in methanol) under reflux for approximately 2.5 hours. This step forms a 9-alkoxy intermediate without isolating it.
  • Step 2: Add the corresponding amino acid or amine derivative directly to the reaction mixture and continue refluxing for an additional 4 hours.

This method, adapted from Lyakhov et al., improves yields compared to direct reactions between amino acids and 9-chloroacridine under basic conditions by preventing transesterification and side reactions.

Coupling with Methanesulfonanilide

The coupling of the acridinylamino intermediate with the methanesulfonanilide moiety is typically achieved via nucleophilic substitution or amide bond formation:

  • Nucleophilic Aromatic Substitution (SNAr): The amino group on the acridine derivative acts as a nucleophile to displace suitable leaving groups on the methanesulfonanilide aromatic ring.
  • Reductive Amination: When aldehyde functionalities are present on the sulfonanilide precursor, reductive amination with 9-aminoacridine derivatives can be performed using reducing agents to form the desired C–N bond.

Protection and Selective Methylation of Amino Groups

In some synthetic routes, selective methylation or protection of amino groups is necessary to prevent side reactions:

  • Sulfonamide Protection: The amino group on the aniline or acridine can be protected as o-nitrobenzenesulfonamide (o-NBS), which is removable under mild conditions using thiol and base.
  • Selective N-Methylation: Employing guanidinium bases such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) with methyl p-nitrobenzenesulfonate allows site-selective N-methylation without affecting other sites.

These techniques ensure the integrity of the amino groups during complex synthetic sequences.

Purification and Characterization

After synthesis, purification is commonly performed via preparative thin-layer chromatography (TLC) using chloroform/methanol mixtures, followed by recrystallization from diethyl ether to yield yellow crystalline solids with high purity (typically >95%).

Characterization data include:

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Nucleophilic substitution 9-chloroacridine + sodium alkoxide (e.g., NaOMe in MeOH), reflux 2.5 h Formation of 9-alkoxy intermediate
2 Amino acid/amine addition Add amino acid or amine, reflux 4 h Formation of 9-(amino)acridine derivatives
3 Coupling with methanesulfonanilide Nucleophilic aromatic substitution or reductive amination Formation of methanesulfonanilide linked compound
4 Protection/Methylation (optional) o-NBS protection, MTBD base, methyl p-nitrobenzenesulfonate Selective N-methylation of amino groups
5 Purification Preparative TLC (chloroform/methanol), recrystallization High purity crystalline product

Research Findings and Yield Optimization

  • The one-pot synthesis approach yields higher product amounts compared to direct amino acid substitution under basic conditions.
  • Avoiding isolation of intermediates reduces decomposition and side reactions.
  • Use of sodium alkoxide solutions tailored to the amino acid ester prevents transesterification, enhancing yield and purity.
  • Selective N-methylation techniques improve functional group compatibility during peptide or complex molecule synthesis.
  • Yields vary depending on amino acid side chains and reaction conditions, typically ranging from 14% to 41% for acridinylamino acid derivatives, with purity above 95%.

Chemical Reactions Analysis

Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and substituted acridine derivatives.

Scientific Research Applications

Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme responsible for relieving torsional strain in DNA during replication and transcription . By inhibiting this enzyme, the compound prevents the proper replication of DNA, leading to cell death, particularly in rapidly dividing cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound belongs to a broader class of 9-acridinylamino methanesulfonanilides, which exhibit structural diversity primarily in substituents on the acridine ring and sulfonanilide moiety. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
4'-((3-Amino-9-acridinyl)amino)- (Target) 4-amino on acridine C20H17N3O2S 363.43
4'-(2-Chloro-9-acridinylamino)- 2-chloro on acridine C20H16ClN3O2S 397.90
4'-(3-Chloro-9-acridinylamino)- 3-chloro on acridine C20H16ClN3O2S 397.90
4'-(3-Acetamido-9-acridinylamino)- 3-acetamido on acridine C22H20N4O3S 420.49
4'-Methoxy derivative Methoxy on sulfonanilide C21H19N3O3S 393.46

Key Observations :

  • Acetamido groups improve metabolic stability by reducing oxidative deamination .
  • Methoxy groups on the sulfonanilide moiety alter solubility and may reduce hepatic clearance .

Pharmacological Activity and Toxicity

Antitumor Activity :
  • The target compound demonstrated potent activity in L1210 leukemia models, with efficacy linked to its acridine-DNA intercalation and topoisomerase II inhibition .
  • Chloro-substituted analogs (e.g., 2-chloro derivative) showed lower IC50 values (25 µmol/L) compared to the target compound (209 µmol/L), suggesting enhanced cytotoxicity .
  • The 3-acetamido analog exhibited prolonged plasma half-life in preclinical models, attributed to reduced metabolic degradation .
HERG Channel Blockade :
  • Unlike Class III methanesulfonanilide antiarrhythmics (e.g., dofetilide, MK-499), which block HERG channels with high affinity (IC50: 10–100 nM), the target compound’s acridine moiety likely redirects its pharmacological profile toward antitumor rather than cardiac applications .
Toxicity Profiles :
  • All analogs emit toxic NOx and SOx fumes upon decomposition .

Structure-Activity Relationships (SAR)

  • Base Strength: A study by Denny et al. (1979) found that protonation of the acridine amino group enhances DNA binding, correlating with antitumor potency .
  • Substituent Position : Chloro groups at the 2-position (vs. 3-position) on the acridine ring improved cytotoxicity but increased off-target HERG binding risks .
  • Lipophilicity : Higher LogP values (e.g., 5.08 for the target compound) correlate with improved cellular uptake but may exacerbate toxicity .

Comparative Analysis with Non-Acridine Methanesulfonanilides

Nimesulide (COX-2 Inhibitor)

  • Structure: Contains a nitro group and phenoxy moiety instead of acridine.
  • Activity : Selective COX-2 inhibition via hydrogen bonding with Ser-530/Tyr-385 residues .
  • Key Difference : The target compound’s acridine group shifts its mechanism from anti-inflammatory to antitumor.

Sotalol Derivatives (Beta-Blockers)

  • Structure : Features a hydroxyethylamine group on the sulfonanilide (e.g., sotalol-d6, CAS: 1246820-85-8) .
  • Activity : Beta-adrenergic blockade and Class III antiarrhythmic effects via HERG channel modulation .
  • Key Difference : The absence of an acridine ring in sotalol derivatives limits DNA interaction, emphasizing cardiac over antitumor effects.

Biological Activity

Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)-, is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound is a derivative of acridine, which is known for its antitumor activity. The presence of the methanesulfonanilide moiety enhances its solubility and bioavailability. The general structure can be summarized as follows:

  • Chemical Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 301.36 g/mol
  • IUPAC Name : Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)-

In Vitro Studies

Several studies have evaluated the anticancer activity of this compound using various cancer cell lines. Notably:

  • Cell Lines Tested :
    • K562 (chronic myelogenous leukemia)
    • A549 (lung epithelial carcinoma)
    • MRC5 (normal diploid lung fibroblasts)
  • Methodology :
    • Cells were treated with varying concentrations of the compound for 72 hours.
    • Viability was assessed using the MTT assay, which measures cellular metabolic activity.
  • Results :
    • The compound exhibited significant antiproliferative effects with IC50 values below 20 μM in cancer cell lines.
    • In contrast to amsacrine (a known antileukemic agent), it showed reduced toxicity towards normal cells (MRC5), indicating a potentially favorable therapeutic index .
CompoundIC50 (μM) K562IC50 (μM) A549Toxicity to MRC5
Amsacrine1518High
Methanesulfonanilide<20<20Low

The mechanisms underlying the anticancer effects of methanesulfonanilide derivatives involve several pathways:

  • Cell Cycle Arrest : Studies indicated that certain derivatives cause G2/M phase accumulation in treated cells, suggesting interference with cell cycle progression.
  • Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells, characterized by increased sub-G1 phase populations in flow cytometry analyses .

Structure-Activity Relationship (SAR)

Research into the SAR of methanesulfonanilide derivatives has revealed that modifications to the acridine and sulfonamide moieties can significantly impact biological activity:

  • Substituents Impacting Activity :
    • Variants with electron-withdrawing groups generally showed enhanced potency.
    • Optimal activity was observed with asymmetric substitutions at specific positions on the acridine ring .

Case Studies

  • Study on Antitumor Agents : A series of multiply substituted derivatives were synthesized and tested in L1210 leukemia models. The study found that certain structural modifications led to enhanced antitumor activity compared to unmodified analogs .
  • Evaluation of Toxicity : Comparative studies indicated that while traditional agents like amsacrine exhibit dose-dependent toxicity, methanesulfonanilide derivatives demonstrated lower toxicity profiles in normal cell lines, making them attractive candidates for further development .

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